OrfamideB
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Overview
Description
Orfamide B is a cyclic lipopeptide originally isolated from Pseudomonas fluorescens. It is the main orfamide produced by Pseudomonas sp. CMR12a .
Synthesis Analysis
The total synthesis of the cyclic lipodepsipeptide natural product Orfamide A was achieved by developing a synthesis format using an amino acid ester building block and SPPS protocol adaptation . Although this is for Orfamide A, it could provide insights into the synthesis of Orfamide B.Molecular Structure Analysis
The molecular structure of Orfamide B is complex. It consists of 10 amino acids and a 3-hydroxydodecanoic or tetradecanoic acid tail . The structural correction of Orfamide A by chemical synthesis and analysis was confirmed by biological activity comparison . This could also be relevant to Orfamide B.Physical And Chemical Properties Analysis
Orfamide B has a molecular weight of 1281.64 . Other physical and chemical properties specific to Orfamide B are not explicitly mentioned in the search results.Scientific Research Applications
Biosurfactant Production
Orfamide B is a type of cyclic lipopeptide (CLP) produced by Pseudomonas species . These CLPs are known as biosurfactants, which are compounds that reduce surface tension and increase the solubility of other molecules .
Lysis of Oomycete Zoospores
Orfamide B plays a crucial role in the lysis of oomycete zoospores . Oomycetes are a group of fungus-like organisms that include some devastating plant pathogens. The ability of Orfamide B to lyse their zoospores can help control these pathogens .
Biocontrol of Rhizoctonia
Rhizoctonia is a genus of anamorphic fungi that can cause diseases in a wide range of hosts, including many economically important crops . Orfamide B has been shown to have biocontrol activity against Rhizoctonia .
Insecticidal Activity
Orfamide B has been found to have insecticidal activity against aphids . This makes it a potential candidate for the development of new biopesticides .
Antimicrobial Activity
Orfamide B, like other cyclic lipopeptides, has antimicrobial properties . It can be effective against a wide range of organisms, including fungi, oomycetes, nematodes, and protozoa .
Induction of Systemic Resistance in Rice
Orfamide B has been shown to induce systemic resistance in rice to Cochliobolus miyabeanus, a fungal pathogen that causes brown spot disease . However, it does not induce resistance to Magnaporthe oryzae, the causative agent of rice blast disease .
Mechanism of Action
Target of Action
Orfamide B primarily targets a variety of organisms such as fungi, oomycetes, nematodes, and protozoa . It also exhibits insecticidal activity against aphids . The compound is involved in the lysis of oomycete zoospores .
Mode of Action
Orfamide B interacts with its targets by disrupting their cellular processes. For instance, it is involved in the lysis of oomycete zoospores . It also contributes to insecticidal activity . The exact interaction between Orfamide B and its targets is still under investigation.
Biochemical Pathways
Orfamide B affects several biochemical pathways. It is known to induce systemic resistance in plants against certain pathogens . It also plays a role in the swarming motility of Pseudomonas . The production of Orfamide B is regulated by luxR type regulators .
Pharmacokinetics
It is known that orfamide b can be produced by pseudomonas in response to certain environmental conditions .
Result of Action
The action of Orfamide B results in a variety of effects at the molecular and cellular level. It can cause zoospore lysis of Phytophthora and Pythium . It also decreases the severity of blast in rice plants by blocking appressorium formation in Magnaporthe oryzae .
Action Environment
The action, efficacy, and stability of Orfamide B are influenced by environmental factors. For instance, the production of Orfamide B by Pseudomonas is regulated by environmental conditions . The compound’s insecticidal activity also depends on the specific environmental context .
properties
IUPAC Name |
(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41?,42-,43+,44+,45+,46+,47-,48-,51-,52+,53-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMIEPCWEZBKGP-YBDOJXGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H112N10O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
OrfamideB |
Q & A
Q1: What is the primary mechanism of action of Orfamide B against plant pathogens?
A1: While the exact mechanism remains to be fully elucidated, research suggests that Orfamide B, along with other Orfamides, displays antifungal activity through multiple modes of action. One key mechanism involves disrupting the development of fungal structures essential for infection. For instance, Orfamides have been observed to inhibit the formation of appressoria in Magnaporthe oryzae, a crucial step in rice blast infection []. Additionally, Orfamides exhibit strong activity against Rhizoctonia solani, causing significant mycelial growth inhibition [, ]. This inhibitory effect appears to be dose-dependent and potentially involves the disruption of fungal cell membranes, although further research is needed to confirm this [].
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